1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
Description
1-(4-Chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a tetrazole derivative characterized by a 4-chlorophenyl group at position 1 and a [(4-fluorophenyl)sulfonyl]methyl substituent at position 5 of the tetrazole ring. The sulfonyl group bridges the tetrazole core to a 4-fluorophenyl moiety, introducing both electron-withdrawing (sulfonyl) and halogenated (Cl, F) substituents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWCVGXGYHFIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tetrazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in synthetic chemistry. Its ability to undergo various chemical reactions allows researchers to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving 1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to sulfone derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Converts sulfonyl to sulfide derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution on the tetrazole ring | Amines, thiols under basic conditions |
Biology
Research has indicated potential bioactive properties of this compound, particularly in antimicrobial and anticancer studies. Its mechanism of action may involve interaction with specific molecular targets, mimicking the activity of carboxylic acids due to the tetrazole ring's bioisosteric properties.
Case Study: Anticancer Activity
A study explored the anticancer effects of various tetrazole derivatives, including this compound. Results showed promising cytotoxic activity against specific cancer cell lines, suggesting further investigation into its therapeutic potential.
Medicine
The compound is being investigated as a potential drug candidate for various diseases. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Investigated for efficacy against bacterial strains |
| Anticancer Agents | Evaluated for cytotoxic effects on cancer cells |
| Enzyme Inhibition | Explored as a potential inhibitor for certain enzymes |
Industrial Applications
In industry, this compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity allow for applications in material science, particularly in creating advanced functional materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of other molecules. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
1-(4’-Substituted Phenyl)-5-Methyltetrazoles
Compounds such as 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole () share the tetrazole core and 4-substituted aryl group but lack the sulfonylmethyl functionality. These derivatives exhibit lower molecular weights (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole: MW 209.65 g/mol) compared to the target compound (estimated MW ~365.8 g/mol). Their melting points range from 145–147°C (4’-Cl) to 162–164°C (4’-Br), suggesting that halogen substitution influences crystallinity. Yields for these analogues are high (75–90%), achieved via straightforward alkylation or cyclization reactions .
Sulfonyl-Containing Tetrazoles
- 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (): This compound features a sulfonyl group linked to a fluorophenethyl chain (MW 332.35 g/mol). Unlike the target compound, it lacks a chlorophenyl group but shares the fluorophenyl-sulfonyl motif. Its synthesis involves multi-step protocols with recrystallization in ethanol, yielding 97% purity .
- 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (): This derivative includes a thioether and chlorobenzyl group (MW ~391.3 g/mol). The absence of a sulfonyl group reduces its polarity, as evidenced by lower melting points (132–230°C) compared to sulfonyl-containing analogues .
Isostructural Halogen Derivatives
Compounds 4 and 5 () are isostructural thiazole-triazole hybrids with Cl and Br substituents, respectively. This suggests that the target compound’s 4-Cl and 4-F substituents may similarly influence its solid-state properties .
Triazole Analogues
3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole () replaces the tetrazole core with a triazole ring. The sulfanyl group and halogenated aryl substituents are retained, but the reduced ring aromaticity may lower thermal stability compared to tetrazoles .
Biological Activity
1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the tetrazole ring. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 352.77 g/mol. The compound features a tetrazole ring, which enhances its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClFN₄O₂S |
| Molecular Weight | 352.77 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C14H10ClFN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2 |
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, enhancing binding affinity to various enzymes and receptors. The sulfonyl group may also play a role in increasing the compound's bioactivity by facilitating interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains. The compound's efficacy as an acetylcholinesterase inhibitor was also highlighted, demonstrating potential in treating neurodegenerative diseases.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity.
Anti-inflammatory Activity
In terms of anti-inflammatory effects, this compound exhibited significant inhibition of inflammatory cytokines such as TNF-α. Comparative studies showed that its anti-inflammatory activity surpassed that of standard drugs like diclofenac sodium.
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various derivatives of tetrazoles, including our compound, revealing strong inhibition against pathogenic bacteria.
- Cancer Cell Line Study : Research involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Inflammation Model : In vivo models demonstrated that administration of the compound significantly reduced edema and pain response compared to controls.
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole?
The synthesis involves multi-step reactions, typically starting with nucleophilic substitution and cycloaddition. Key parameters include:
- Temperature : 70–80°C for sulfonamide bond formation .
- Solvent : Polar aprotic solvents (e.g., PEG-400) enhance reaction efficiency .
- Catalysts : Bleaching Earth Clay (pH 12.5) improves yields in sulfonylation steps .
- Reagents : Sodium azide for tetrazole ring formation .
Q. Table 1: Reaction Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 70–80°C | Prevents side reactions | |
| Solvent | PEG-400 | Enhances solubility | |
| Catalyst | Bleaching Earth Clay | Accelerates sulfonylation |
Q. How does halogen substitution (Cl/F) influence the compound’s electronic properties?
The electron-withdrawing effects of 4-Cl and 4-F substituents stabilize the tetrazole ring via resonance and inductive effects. Computational modeling (e.g., DFT) shows:
- Cl : Increases electrophilicity at the sulfonyl group .
- F : Enhances hydrophobicity, affecting bioavailability .
- Combined effects reduce HOMO-LUMO gaps, favoring charge-transfer interactions .
Q. What analytical techniques are critical for structural characterization?
- NMR : H/C NMR identifies substituent positions (e.g., sulfonylmethyl group at C5) .
- HPLC : Monitors reaction progress and purity (>95% required for bioassays) .
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm) and tetrazole (N-H, ~3400 cm) groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
SAR studies highlight:
- Sulfonyl Group : Critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Halogen Position : Para-substitutions (Cl/F) improve binding to hydrophobic pockets .
- Tetrazole Ring : Modulating pKa (via substituents) affects membrane permeability .
Q. Table 2: Bioactivity Trends in Analogues
| Substituent | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 4-Cl, 4-F | Carbonic Anhydrase IX | 12.3 | |
| 4-Br, 4-CH | AChE | 45.7 |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Variability : Standardize protocols (e.g., fixed pH for enzyme assays) .
- Purity Thresholds : Use HPLC-MS to confirm >98% purity before testing .
- Cellular Models : Compare results across cell lines (e.g., HEK293 vs. HeLa) .
Q. How can computational methods predict binding modes with biological targets?
Q. What are the challenges in crystallizing this compound for X-ray studies?
Q. How do reaction conditions influence regioselectivity in tetrazole formation?
- Azide Source : Sodium azide favors 1,5-disubstitution over 2,5-isomers .
- pH Control : Basic conditions (pH 10–12) suppress protonation of intermediates .
- Microwave Assistance : Reduces reaction time (30 mins vs. 24 hrs) .
Methodological Considerations
- Data Reproducibility : Document solvent batches and catalyst activation protocols .
- Toxicity Screening : Use Ames tests for mutagenicity and HepG2 cells for hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
